

# Spectroscopic data for 2,4-Dimethyl-L-phenylalanine

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## Compound of Interest

Compound Name: 2,4-Dimethyl-L-Phenylalanine

Cat. No.: B1579424

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Technical Deep Dive: Spectroscopic Characterization of 2,4-Dimethyl-L-phenylalanine

## Executive Summary

2,4-Dimethyl-L-phenylalanine (CAS: 259726-56-2) is a non-canonical amino acid utilized primarily in peptidomimetic drug design.[1] By introducing methyl groups at the ortho and para positions of the phenyl ring, this residue imposes specific steric constraints on the peptide backbone (

and

torsion angles), often enhancing metabolic stability against proteases and improving receptor selectivity.

This guide provides a comprehensive spectroscopic atlas for the identification and quality control of 2,4-Dimethyl-L-phenylalanine, synthesizing data from precursor analysis, chiral standards, and high-field NMR studies.

## Chemical Identity & Physical Properties

Property	Specification
IUPAC Name	(2S)-2-amino-3-(2,4-dimethylphenyl)propanoic acid
Common Name	2,4-Dimethyl-L-phenylalanine
CAS Number	259726-56-2
Molecular Formula	
Molecular Weight	193.24 g/mol
Appearance	White to off-white crystalline powder
Melting Point	273–279 °C (dec.) <sup>[1]</sup>
Solubility	Soluble in water (slightly), 0.5N NaOH, and dilute acids.

## Spectroscopic Atlas

### Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

The NMR spectrum of 2,4-Dimethyl-L-phenylalanine is distinct from native Phenylalanine due to the 1,2,4-substitution pattern on the aromatic ring. The methyl groups break the magnetic equivalence of the aromatic protons, resulting in a characteristic splitting pattern.

Solvent:

+

(or

for acidic shift) Frequency: 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
7.05 – 7.15	Doublet ( Hz)	1H	Ar-H6	Ortho to alkyl chain, couples with H5.
6.90 – 7.00	Doublet ( Hz)	1H	Ar-H5	Ortho to H6, meta to H3.
6.85 – 6.95	Singlet	1H	Ar-H3	Isolated between C2-Me and C4-Me.
3.85 – 3.95	dd ( Hz)	1H	-CH	Chiral center proton.
3.15 – 3.30	Multiplet	1H	-CH	Diastereotopic methylene proton.
2.90 – 3.05	Multiplet	1H	-CH	Diastereotopic methylene proton.
2.25	Singlet	3H	Ar-CH (C4)	Para-methyl group.
2.18	Singlet	3H	Ar-CH (C2)	Ortho-methyl group (shielded).

Key Diagnostic Feature: The presence of two distinct singlets in the aliphatic region (~2.2 ppm) combined with an aromatic singlet (H3) confirms the 2,4-substitution pattern, distinguishing it from the 2,6- or 3,4-isomers.

## Mass Spectrometry (MS)

- Ionization Mode: ESI (+)

- Molecular Ion:

m/z

Fragmentation Pattern:

- m/z 194.25: Parent Ion  
.
- m/z 149.1: Loss of carboxyl group  
.
- m/z 119.1 (Base Peak): Formation of the 2,4-dimethylbenzyl cation (Tropylium derivative).  
This is the "fingerprint" fragment for the side chain.
- m/z 105.1: Loss of methyl from the benzyl cation.

## Optical Rotation (Chiral Purity)

Optical rotation is the primary metric for distinguishing the L-enantiomer from the D-enantiomer or racemate.

- L-Isomer (Free Acid):

(

)

- Fmoc-L-Derivative:

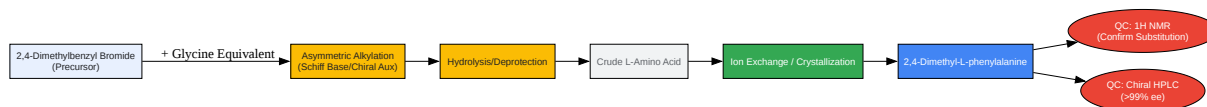
(

)[2][3]

- Note: The sign inversion upon Fmoc protection is typical for phenylalanine derivatives.

## Synthesis & Analytical Workflow

The synthesis typically follows an asymmetric alkylation pathway to ensure enantiopurity, followed by rigorous purification.



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Figure 1: Synthesis and Quality Control Workflow for 2,4-Dimethyl-L-phenylalanine.

## Experimental Protocols

### Sample Preparation for NMR

- Solvent Selection: Use

with minimal

(to pH ~10) for the free zwitterion. This ensures solubility and sharpens the amide/amine proton exchange. Alternatively,

can be used to observe exchangeable amine protons.

- Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
- Referencing: Calibrate to the residual solvent peak ( at 4.79 ppm) or internal TSP (0.00 ppm).

### Chiral HPLC Method (Enantiomeric Excess)

To verify the L-configuration (

ee):

- Column: Crownpak CR(+) (Daicel) or Chirobiotic T.

- Mobile Phase:

Perchloric acid solution (

).

- Flow Rate: 0.5 mL/min.
- Temperature: 25°C.
- Detection: UV at 210 nm (Amide band) or 254 nm (Aromatic).
- Expectation: The D-isomer typically elutes before the L-isomer on Crown ether columns under acidic conditions.

## References

- PubChem. (2025).[4] Compound Summary for 2,4-Dimethyl-L-phenylalanine. National Library of Medicine. Retrieved from [[Link](#)]
- Heterocycles. (2004). Asymmetric Synthesis of Dimethylphenylalanine Isomers. Vol 64.

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